molecular formula C20H18F3N5O4 B2962015 2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1775308-33-2

2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

カタログ番号: B2962015
CAS番号: 1775308-33-2
分子量: 449.39
InChIキー: FMNJHOXWJGTEFW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a hybrid heterocyclic molecule combining a pyrido[1,2-c]pyrimidine core with a 1,2,4-oxadiazole moiety and a trifluoromethylphenylacetamide substituent. The 1,2,4-oxadiazole ring is known for metabolic stability and hydrogen-bonding capacity, while the pyrido[1,2-c]pyrimidine scaffold contributes to π-π stacking interactions in biological targets. The trifluoromethylphenyl group enhances lipophilicity and bioavailability .

特性

IUPAC Name

2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N5O4/c1-11-24-17(26-32-11)16-14-7-2-3-8-27(14)19(31)28(18(16)30)10-15(29)25-13-6-4-5-12(9-13)20(21,22)23/h4-6,9H,2-3,7-8,10H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNJHOXWJGTEFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

The synthesis of 2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrido[1,2-c]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the oxadiazole ring: This step often involves the reaction of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the trifluoromethylphenyl group: This can be done through a nucleophilic substitution reaction.

    Final assembly: The final step involves coupling the intermediate compounds to form the target molecule.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and controlled reaction conditions.

化学反応の分析

2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acidic or basic hydrolysis conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

科学的研究の応用

2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and disorders.

    Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

作用機序

The mechanism of action of 2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Structural Analogues with 1,2,4-Oxadiazole Moieties

Several compounds share the 1,2,4-oxadiazole motif but differ in substituents and core structures:

  • 5-(Pyrimidin-5-yl)-1,2,4-oxadiazole derivatives (e.g., compounds 4a–k ): Synthesized via three-component cycloaddition, these derivatives exhibit similar metabolic stability but lack the fused pyrido-pyrimidine core. Their antibacterial and anti-inflammatory activities are moderate compared to the target compound, likely due to reduced π-system interactions .
  • BI 665915 : A FLAP inhibitor featuring a 1,2,4-oxadiazole group. While structurally distinct (pyrazole core vs. pyrido-pyrimidine), it demonstrates superior binding potency (IC₅₀ < 10 nM) and pharmacokinetic (PK) properties, highlighting the importance of core flexibility in optimizing target affinity .
Compound Core Structure Key Substituents Biological Activity
Target compound Pyrido-pyrimidine 5-methyl-oxadiazole, trifluoromethyl Kinase inhibition (hypothesized)
BI 665915 Pyrazole Oxadiazole, pyrimidine FLAP inhibition (IC₅₀ < 10 nM)
4a–k Pyrimidine Varied alkyl/aryl groups Antibacterial (MIC: 8–32 µg/mL)

Compounds with Pyrido-Pyrimidine Scaffolds

Pyrido-pyrimidine derivatives are prevalent in kinase inhibitor design. For example:

  • Tetrahydrobenzothieno[3,2-e]triazolo-pyrimidines (10a–c): These compounds share a fused pyrimidine core but replace oxadiazole with triazole and sulfanyl groups. They show anticancer activity (IC₅₀: 2–10 µM) but lower solubility due to the absence of polar acetamide groups .
  • Hydroxyacetamide derivatives (FP1–12) : Incorporate a triazole-sulfanyl-acetamide side chain but lack the oxadiazole ring. Their antiproliferative activity (IC₅₀: 15–50 µM) is weaker, emphasizing the role of oxadiazole in enhancing target engagement .

Pharmacokinetic and Pharmacodynamic Comparisons

Metabolic Stability

The trifluoromethyl group in the target compound improves metabolic stability by reducing cytochrome P450-mediated oxidation, a feature shared with BI 665915 . In contrast, non-fluorinated analogues (e.g., 4a–k) exhibit faster clearance in hepatic microsomal assays .

Bioavailability

The pyrido-pyrimidine core’s planar structure enhances membrane permeability compared to bulkier scaffolds like tetrahydrobenzothieno-pyrimidines.

Computational and Experimental Similarity Analyses

Chemical Similarity Metrics

  • Tanimoto Coefficient : The target compound shares ~65% similarity with BI 665915 (based on MACCS fingerprints), primarily due to the oxadiazole and acetamide groups .
  • Molecular Networking : Clustering with pyrido-pyrimidine derivatives reveals conserved fragmentation patterns (cosine score > 0.8), suggesting shared bioactivity profiles .

Bioactivity Clustering

Hierarchical clustering of NCI-60 bioactivity data groups the target compound with FLAP inhibitors and kinase modulators, correlating with structural features like the oxadiazole ring and electron-deficient cores .

生物活性

The compound 2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial and anticancer effects, based on various studies and research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • An oxadiazole moiety known for its biological activity.
  • A pyrido[1,2-c]pyrimidine core that enhances its pharmacological properties.
  • A trifluoromethyl group which can influence lipophilicity and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance:

  • In vitro studies have shown that similar oxadiazole derivatives demonstrate potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for effective compounds often range from 0.21 to 10 μM against pathogens such as Pseudomonas aeruginosa and Escherichia coli .
CompoundMIC (μM)Target Organism
3g0.21Pseudomonas aeruginosa
3c0.47Escherichia coli

Anticancer Activity

The anticancer potential of the compound has also been explored:

  • In studies involving various cancer cell lines (e.g., HCT116 and MCF7), compounds similar to the target molecule exhibited promising cytotoxic effects with IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil .
Cell LineIC50 (μM)Comparison Drug
HUH710.15-Fluorouracil
MCF718.78N/A

The biological activity of oxadiazole derivatives is often attributed to their ability to inhibit key enzymes involved in microbial growth and cancer cell proliferation:

  • Enzyme Inhibition : Compounds have been shown to inhibit thymidylate synthase (TS), crucial for DNA synthesis in both bacteria and cancer cells .
  • Binding Interactions : Molecular docking studies reveal that these compounds can form stable interactions with active sites of target enzymes through hydrogen bonds and hydrophobic interactions .

Case Studies

Several case studies highlight the efficacy of similar compounds:

  • A study demonstrated that a series of synthesized oxadiazole derivatives exhibited selective toxicity against cancer cells while sparing normal cells .
  • Another investigation reported the successful application of these compounds in treating infections caused by resistant bacterial strains .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this compound?

  • Methodological Answer : A universal approach involves refluxing intermediates (e.g., oxadiazole-thiol derivatives) with appropriate acetamide precursors in solvents like DMF, using K₂CO₃ as a base and catalytic agents such as zeolite Y-H to enhance reactivity. For example, coupling reactions under nitrogen atmosphere at 150°C for 5 hours have yielded structurally analogous compounds . Purification via recrystallization from ethanol or column chromatography is recommended .

Q. How can researchers confirm the molecular structure post-synthesis?

  • Methodological Answer : Multi-modal characterization is critical:

  • 1H NMR : Analyze proton environments (e.g., trifluoromethyl phenyl protons at δ 7.5–8.0 ppm) .
  • IR Spectroscopy : Identify carbonyl stretches (~1700 cm⁻¹ for oxadiazole and pyridopyrimidinone moieties) .
  • LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ matching theoretical molecular weight) .
  • Elemental Analysis : Validate C, H, N percentages within ±0.4% of theoretical values .

Advanced Research Questions

Q. How should structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

  • Methodological Answer :

  • Substituent Variation : Modify the oxadiazole methyl group or trifluoromethyl phenyl ring to assess impact on target binding .
  • Biological Assays : Test derivatives in enzyme inhibition (e.g., kinase assays) or antiproliferative screens (e.g., IC₅₀ determination in cancer cell lines) .
  • Computational Predictions : Use programs like PASS to predict bioactivity profiles (e.g., kinase inhibition) and validate via molecular docking against crystallographic protein targets (e.g., EGFR or Aurora kinases) .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

  • Methodological Answer :

  • Dynamic Effects : Consider tautomerism in the pyridopyrimidinone core, which may cause unexpected splitting. Use variable-temperature NMR to stabilize conformers .
  • Cross-Validation : Compare 13C NMR and DEPT-135 spectra to distinguish quaternary carbons from CH₂/CH₃ groups in the oxadiazole ring .
  • 2D Techniques : Employ HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly in crowded regions (e.g., δ 2.0–3.0 ppm for methyl groups) .

Q. What computational strategies predict biological targets and binding modes?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into ATP-binding pockets (e.g., VEGFR2 or CDK2). Focus on hydrogen bonding with the oxadiazole nitrogen and hydrophobic interactions with the trifluoromethyl group .
  • Pharmacophore Mapping : Align with known kinase inhibitors (e.g., imatinib) to identify shared features like planar heterocycles and acetamide linkers .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test zeolites (e.g., Y-H) or phase-transfer catalysts to accelerate coupling reactions .
  • Solvent Optimization : Replace DMF with acetonitrile or THF to reduce side reactions. Microwave-assisted synthesis (120°C, 30 minutes) may improve efficiency .
  • In Situ Monitoring : Use HPLC to track intermediate formation and adjust stoichiometry dynamically .

Experimental Design & Validation

Q. How to align synthesis and bioactivity studies with theoretical frameworks?

  • Methodological Answer :

  • Conceptual Linkage : Base SAR on enzyme kinetics (e.g., Michaelis-Menten models) to explain inhibitory mechanisms .
  • Hypothesis Testing : Design experiments to validate computational predictions (e.g., mutagenesis studies to confirm docking-identified binding residues) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。